8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound features a brominated thiophene ring attached to a sulfonyl group, which is further connected to a spirocyclic framework containing both oxygen and nitrogen atoms. The molecular formula of this compound is C11H14BrNO4S2, and it has an average mass of 368.267 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of thiophene, followed by sulfonylation to introduce the sulfonyl group. The spirocyclic framework is then constructed through a series of cyclization reactions involving oxygen and nitrogen-containing reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated thiophene derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with a pyridine ring instead of a thiophene ring.
8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane: Similar structure with a bromophenyl group instead of a bromothiophene group.
Uniqueness
8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications and synthetic transformations .
Properties
IUPAC Name |
8-(5-bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S2/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLFJFXOSQHDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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